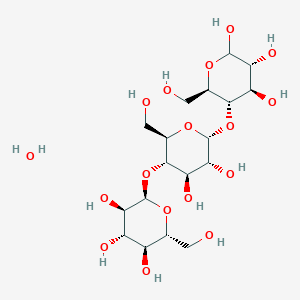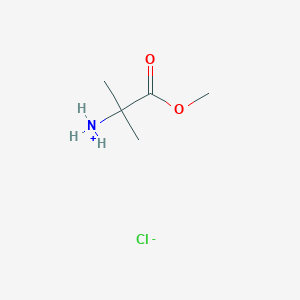
CNQX disodium
Descripción general
Descripción
CNQX disodium, chemically known as 6-cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent and selective antagonist of the AMPA and kainate receptors. These receptors are types of ionotropic glutamate receptors involved in excitatory neurotransmission in the central nervous system. This compound is widely used in neuroscience research to study synaptic transmission and neuroprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CNQX disodium involves the nitration of quinoxaline derivatives followed by cyanation. The general synthetic route includes:
Nitration: Quinoxaline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Cyanation: The nitrated quinoxaline is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 6-position.
Formation of Disodium Salt: The final step involves the conversion of the quinoxaline derivative to its disodium salt form by reacting with sodium hydroxide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro or cyano groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation Products: Various oxidized quinoxaline derivatives.
Reduction Products: Aminoquinoxaline derivatives.
Substitution Products: Quinoxaline derivatives with substituted functional groups
Aplicaciones Científicas De Investigación
CNQX disodium is extensively used in scientific research due to its ability to selectively block AMPA and kainate receptors. Its applications include:
Neuroscience: Studying synaptic transmission, neuroprotection, and excitotoxicity.
Pharmacology: Investigating the role of glutamate receptors in various neurological disorders.
Medicine: Exploring potential therapeutic applications in conditions like epilepsy, ischemia, and neurodegenerative diseases
Mecanismo De Acción
CNQX disodium exerts its effects by competitively binding to the AMPA and kainate receptors, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium and sodium ions, reducing neuronal excitability and protecting neurons from excitotoxic damage. The molecular targets include the AMPA and kainate receptor subunits, and the pathways involved are primarily related to synaptic transmission and plasticity .
Comparación Con Compuestos Similares
NBQX: Another AMPA receptor antagonist with similar properties but different chemical structure.
GYKI 52466: A non-competitive AMPA receptor antagonist.
DNQX: A quinoxaline derivative similar to CNQX but with different receptor affinity
Uniqueness of CNQX Disodium: this compound is unique due to its high water solubility and potent antagonistic effects on both AMPA and kainate receptors. Its ability to selectively block these receptors makes it a valuable tool in neuroscience research for studying excitatory neurotransmission and neuroprotection .
Propiedades
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7803656.png)


![disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7803672.png)









